2-(1-Benzylpyrrolidin-3-yl)propan-2-ol
Overview
Description
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol , also known by its chemical formula C14H21NO , is a compound with interesting pharmacological properties. It falls within the class of secondary amines and contains a pyrrolidine ring, a benzyl group, and a hydroxyl group. The compound’s systematic name reflects its structural features: a pyrrolidine ring substituted at the 1-position with a benzyl group and at the 2-position with a hydroxyl group.
Synthesis Analysis
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol involves several steps. While I don’t have access to specific papers, I can provide a general overview:
- Starting Materials : The synthesis typically begins with commercially available starting materials, such as pyrrolidine, benzyl bromide, and an appropriate alcohol.
- Benzylpyrrolidine Formation : Benzyl bromide reacts with pyrrolidine to form the benzylpyrrolidine intermediate.
- Hydroxylation : The benzylpyrrolidine intermediate undergoes hydroxylation at the 2-position using an oxidizing agent (e.g., sodium hydroxide and hydrogen peroxide) to yield 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol .
Molecular Structure Analysis
The compound’s molecular structure consists of a pyrrolidine ring fused to a benzene ring (benzyl group) and a hydroxyl group. The benzyl group provides rigidity, while the pyrrolidine ring contributes to its biological activity.
Chemical Reactions Analysis
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol can participate in various chemical reactions, including:
- Esterification : Reacting with carboxylic acids to form esters.
- Reduction : Conversion of the carbonyl group to an alcohol.
- Substitution Reactions : Substituting the benzyl group or the hydroxyl group.
Physical And Chemical Properties Analysis
- Physical State : It exists as a liquid at room temperature.
- Melting Point : Specific data is not available, but it likely has a melting point within a reasonable range.
- Solubility : Soluble in polar solvents like water and alcohols.
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation. Handle with care.
- Toxicity : Specific toxicity data is not readily accessible, so caution is advised.
- Storage : Store at room temperature.
Future Directions
Research on 2-(1-Benzylpyrrolidin-3-yl)propan-2-ol should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship : Explore modifications for improved efficacy.
- Toxicology Studies : Assess safety profiles.
properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2,16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESBVPBWOJMGFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426005 | |
Record name | 2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzylpyrrolidin-3-yl)propan-2-ol | |
CAS RN |
351370-67-7 | |
Record name | 2-(1-benzylpyrrolidin-3-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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